molecular formula C10H4BrClF3N B3392155 7-Bromo-2-chloro-4-trifluoromethyl-quinoline CAS No. 847900-74-7

7-Bromo-2-chloro-4-trifluoromethyl-quinoline

Cat. No. B3392155
CAS RN: 847900-74-7
M. Wt: 310.50 g/mol
InChI Key: YOIHZSGFGHVKGW-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-4-trifluoromethyl-quinoline is a chemical compound with the molecular formula C11H4BrClF3N. It is a heterocyclic aromatic compound that belongs to the family of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-4-trifluoromethyl-quinoline is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. It has also been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
7-Bromo-2-chloro-4-trifluoromethyl-quinoline has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to inhibit the replication of viruses and the growth of bacteria, which can lead to the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Bromo-2-chloro-4-trifluoromethyl-quinoline in lab experiments is its potency against cancer cells, viruses, and bacteria. It also has good solubility in organic solvents, which makes it easy to handle in the lab. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of 7-Bromo-2-chloro-4-trifluoromethyl-quinoline. One of the areas of focus is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of this compound in more detail to better understand its therapeutic potential. Furthermore, researchers can explore the use of this compound in combination with other drugs to enhance its efficacy and reduce toxicity. Finally, future studies can focus on the in vivo efficacy and safety of this compound to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 7-Bromo-2-chloro-4-trifluoromethyl-quinoline is a promising compound with potential applications in drug discovery. Its potency against cancer cells, viruses, and bacteria makes it a valuable compound for scientific research. However, further studies are needed to optimize its synthesis, investigate its mechanism of action, and determine its in vivo efficacy and safety.

Scientific Research Applications

7-Bromo-2-chloro-4-trifluoromethyl-quinoline has shown promising results in scientific research, particularly in the field of drug discovery. This compound has been found to have potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also shown potential as an antiviral agent against hepatitis C virus and dengue virus. Furthermore, this compound has been found to be effective against bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

7-bromo-2-chloro-4-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-5-1-2-6-7(10(13,14)15)4-9(12)16-8(6)3-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIHZSGFGHVKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251786
Record name 7-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847900-74-7
Record name 7-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847900-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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